molecular formula C15H24N2O B12600818 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline CAS No. 648901-24-0

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline

Cat. No.: B12600818
CAS No.: 648901-24-0
M. Wt: 248.36 g/mol
InChI Key: CPOVWQNRUGGEJU-UHFFFAOYSA-N
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Description

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is a chemical compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a methoxy group at the second position and a piperidinyl group at the third position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline typically involves the reaction of an appropriate aniline derivative with a piperidine derivative. One common method involves the condensation of 2-methoxyaniline with 1-(propan-2-yl)piperidin-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline, while reduction of a nitro group can yield this compound .

Scientific Research Applications

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Uniqueness

2-Methoxy-3-[1-(propan-2-yl)piperidin-4-yl]aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the methoxy group and the piperidinyl group at specific positions can influence the compound’s reactivity and interaction with biological targets .

Properties

CAS No.

648901-24-0

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-methoxy-3-(1-propan-2-ylpiperidin-4-yl)aniline

InChI

InChI=1S/C15H24N2O/c1-11(2)17-9-7-12(8-10-17)13-5-4-6-14(16)15(13)18-3/h4-6,11-12H,7-10,16H2,1-3H3

InChI Key

CPOVWQNRUGGEJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C2=C(C(=CC=C2)N)OC

Origin of Product

United States

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